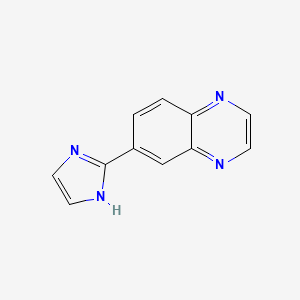

6-(1H-imidazol-2-yl)quinoxaline

Beschreibung

6-(1H-Imidazol-2-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with an imidazole substituent at the 6-position. Quinoxalines are bicyclic systems containing two nitrogen atoms at positions 1 and 4, known for their electron-deficient aromatic character and versatility in medicinal chemistry.

Eigenschaften

Molekularformel |

C11H8N4 |

|---|---|

Molekulargewicht |

196.21 g/mol |

IUPAC-Name |

6-(1H-imidazol-2-yl)quinoxaline |

InChI |

InChI=1S/C11H8N4/c1-2-9-10(13-4-3-12-9)7-8(1)11-14-5-6-15-11/h1-7H,(H,14,15) |

InChI-Schlüssel |

XUHLXSVMZGCWHN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=CN=C2C=C1C3=NC=CN3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-2-yl)quinoxaline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzylamine with glyoxal, followed by cyclization with formamide under acidic conditions . Another approach involves the reaction of 2-nitroaniline with glyoxal, followed by reduction and cyclization .

Industrial Production Methods: Industrial production methods for 6-(1H-imidazol-2-yl)quinoxaline often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(1H-imidazol-2-yl)quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted quinoxalines, quinoxaline N-oxides, and various quinoxaline derivatives with functional groups such as halogens, alkyl, and sulfonyl groups .

Wissenschaftliche Forschungsanwendungen

6-(1H-imidazol-2-yl)quinoxaline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 6-(1H-imidazol-2-yl)quinoxaline involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cell signaling and metabolism.

Receptor Binding: It can bind to receptors such as adenosine and benzodiazepine receptors, modulating their activity and affecting cellular responses.

Pathways Involved: The compound influences pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Core Heterocycles

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Steric Effects

- Core Heterocycle Differences: Quinoxaline vs. Quinazoline: Quinoxaline’s two nitrogen atoms create a stronger electron-deficient system compared to quinazoline, influencing reactivity in electrophilic substitution and binding to biological targets . Quinoxaline vs. Quinoline: Quinoline’s single nitrogen atom results in less electron deficiency, altering π-stacking and charge-transfer interactions .

- Substituent Effects: Imidazole Position (2-yl vs. 4-yl): The 2-position in imidazole enhances hydrogen-bonding capacity due to lone pair orientation, whereas the 4-yl isomer may alter electronic distribution . Bulky Groups (tert-Butyl, Phenyl): These substituents improve selectivity by limiting access to sterically hindered binding sites .

Pharmacological and Physicochemical Implications

- Solubility : The tartrate salt in improves aqueous solubility, a critical factor in drug formulation . In contrast, lipophilic groups (e.g., phenyl in ) may enhance membrane permeability .

- Bioactivity: Quinazoline derivatives () are reported to exhibit kinase inhibitory activity, suggesting that quinoxaline analogs with imidazole groups could target similar pathways but with distinct potency profiles .

- Isomerism : The 4-yl imidazole isomer () may exhibit different binding modes compared to the 2-yl derivative, impacting receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.